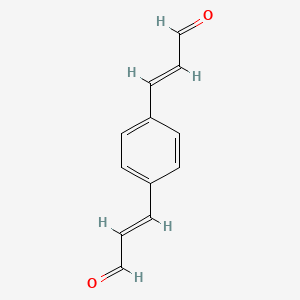

1,4-Bis(2-formylethenyl)benzene

Overview

Description

“1,4-Bis(phenylethynyl)benzene” is a chemical compound with the molecular formula C22H14 . It has an average mass of 278.347 Da and a Monoisotopic mass of 278.109558 Da .

Synthesis Analysis

The synthesis of “1,4-Bis(phenylethynyl)benzene” derivatives has been achieved through various reactions. For instance, the reactions of (P)2PtCl2 with a large excess of 1,4-bis(ethynyl)benzene catalyzed with copper(I) iodide gave (P)2Pt(C≡CC6H4C≡CH)2 .

Molecular Structure Analysis

The molecular structure of “1,4-Bis(phenylethynyl)benzene” has been analyzed using various spectroscopic techniques .

Chemical Reactions Analysis

While specific chemical reactions involving “1,4-Bis(2-formylethenyl)benzene” are not available, similar compounds like “1,4-Bis(phenylethynyl)benzene” have been studied. For instance, the reactions of (P)2PtCl2 with a large excess of 1,4-bis(ethynyl)benzene catalyzed with copper(I) iodide gave (P)2Pt(C≡CC6H4C≡CH)2 .

Physical And Chemical Properties Analysis

The physical and chemical properties of “1,4-Bis(phenylethynyl)benzene” include a density of 1.2±0.1 g/cm3, boiling point of 446.3±28.0 °C at 760 mmHg, and a flash point of 219.8±18.1 °C .

Scientific Research Applications

- Application : 1,4-Bis(2-formylethenyl)benzene (BPEB) has been synthesized and studied for its electroluminescent properties. It can serve as a crucial component in OLEDs due to its excellent optical and electrical characteristics. Specifically, BPEB nano-films have been incorporated into OLED devices, achieving a luminance of 2350 cd/m² at 10 volts and 15 mA current .

- Application : BPEB derivatives have been investigated for their properties, including melting point, clearing point, nematic phase temperature, optical anisotropy (Δn), and dielectric anisotropy (Δɛ). Some BPEBs exhibit a wide nematic phase temperature range with high Δn and acceptable Δɛ. These properties make them essential components in liquid crystal mixtures. By adding chiral dopants, blue phase liquid crystals (BPLCs) with a blue phase temperature range have been achieved .

- Application : BPEBs can be explored as potential nonlinear optical materials due to their well-defined optical properties. Their quadrupolar donor-acceptor-donor (D-A-D) or acceptor-donor-acceptor (A-D-A) architectures allow for intramolecular charge transfer (ICT), leading to suppressed reabsorption and large Stokes’ shift. These properties enhance their suitability for applications in photonics and optical communication .

- Application : BPEBs can be functionalized to act as chemosensors or fluorescent probes. Their π-conjugated systems and unique electronic properties make them promising candidates for detecting analytes, such as metal ions or organic molecules, through fluorescence quenching or enhancement .

- Application : Although BPEBs are not as extensively studied in OSCs as other materials, their π-conjugated structure suggests potential. Further research could explore their use as electron donors or acceptors in organic photovoltaic devices .

- Application : A macrocycle based on 1,4-bis(4-pyridylethynyl)benzene (a BPEB derivative) has been synthesized. It exhibits aggregation-induced emission properties, making it interesting for applications in sensors, imaging, or optoelectronics .

Organic Light-Emitting Diodes (OLEDs)

Liquid Crystal Composition

Nonlinear Optical Materials

Chemosensors and Fluorescent Probes

Materials for Organic Solar Cells (OSCs)

Macrocyclic Fluorogens

Safety and Hazards

Future Directions

Mechanism of Action

Target of Action

This compound might have potential applications in various fields due to its unique structure and properties . .

Mode of Action

It’s possible that the compound interacts with its targets through its unique chemical structure, which includes two formylethenyl groups attached to a phenylene group . These groups could potentially interact with various biological targets, leading to changes in cellular processes.

Pharmacokinetics

Understanding these properties is crucial for determining the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action

Result of Action

The compound’s unique structure suggests potential for various interactions at the molecular and cellular levels . .

properties

IUPAC Name |

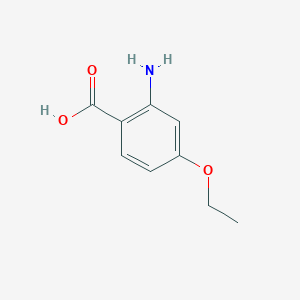

(E)-3-[4-[(E)-3-oxoprop-1-enyl]phenyl]prop-2-enal | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O2/c13-9-1-3-11-5-7-12(8-6-11)4-2-10-14/h1-10H/b3-1+,4-2+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUHMSZGYDGEQFX-ZPUQHVIOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC=O)C=CC=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/C=O)/C=C/C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4,4'-Diamino-[1,1'-biphenyl]-3,3'-dicarbonitrile](/img/structure/B3178522.png)